Cas no 116371-66-5 (Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-)

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- 化学的及び物理的性質
名前と識別子
-
- Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-
- DTXSID401344657
- [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- 6FIZ684IIK
- SCHEMBL369565
- Gemcitabine 5'-diphosphate
- Q27264822
- 2'-deoxy-2',2'-difluorocytidine 5'-(trihydrogen diphosphate)
- FRQISCZGNNXEMD-QPPQHZFASA-N
- GEMCITABINE DIPHOSPHATE
- UNII-6FIZ684IIK
- DFDCDP
- GCQ
- 116371-66-5
- 2'-deoxy-2',2'-difluorocytidine 5'-diphosphate
-
- インチ: InChI=1S/C9H13F2N3O10P2/c10-9(11)6(15)4(3-22-26(20,21)24-25(17,18)19)23-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H,20,21)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1
- InChIKey: FRQISCZGNNXEMD-QPPQHZFASA-N
- ほほえんだ: C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)(F)F
計算された属性
- せいみつぶんしりょう: 423.00449
- どういたいしつりょう: 423.00442394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 739
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -4.1
- トポロジー分子極性表面積: 201Ų
じっけんとくせい
- PSA: 201.44
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-491531-1 mg |
Gemcitabine Diphosphate Triethylamine Salt, |
116371-66-5 | 1mg |
¥3,685.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-491531-1mg |
Gemcitabine Diphosphate Triethylamine Salt, |
116371-66-5 | 1mg |
¥3685.00 | 2023-09-05 |
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-に関する追加情報
Recent Advances in the Study of Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- (CAS: 116371-66-5)
The compound Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- (CAS: 116371-66-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, a fluorinated analog of cytidine, is being explored for its role in antiviral and anticancer therapies. Recent studies have focused on its mechanism of action, pharmacokinetics, and potential clinical applications, making it a promising candidate for further development.
One of the key areas of research has been the investigation of its antiviral properties. Studies have demonstrated that this compound can effectively inhibit the replication of certain RNA viruses by interfering with viral RNA synthesis. The incorporation of the fluorinated cytidine analog into viral RNA leads to chain termination, thereby halting viral replication. This mechanism has been particularly effective against viruses such as hepatitis C and respiratory syncytial virus, highlighting its broad-spectrum antiviral potential.
In addition to its antiviral activity, recent research has explored its anticancer properties. The compound has shown efficacy in inhibiting the growth of various cancer cell lines, particularly those resistant to conventional chemotherapy. The fluorinated modifications enhance its stability and bioavailability, allowing for prolonged activity within the cellular environment. Preliminary in vivo studies have also indicated a favorable toxicity profile, suggesting its potential as a safer alternative to existing chemotherapeutic agents.
Pharmacokinetic studies have further elucidated the compound's behavior in biological systems. The fluorinated modifications improve its metabolic stability, reducing the rate of degradation and prolonging its half-life. This has significant implications for dosing regimens and therapeutic efficacy. Additionally, advanced formulation strategies, such as nanoparticle-based delivery systems, are being explored to enhance its targeting and reduce off-target effects.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as drug resistance, potential side effects, and the need for optimized delivery systems must be addressed. Ongoing research is focused on overcoming these hurdles through structural modifications and combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development and eventual approval for clinical use.
In conclusion, Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro- (CAS: 116371-66-5) represents a versatile and promising molecule in the realm of antiviral and anticancer therapeutics. Its unique chemical properties and demonstrated efficacy in preclinical studies underscore its potential to address unmet medical needs. Continued research and development efforts will be crucial in realizing its full therapeutic potential and bringing it to the forefront of modern medicine.
116371-66-5 (Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-2',2'-difluoro-) 関連製品
- 116371-67-6(Gemcitabine monophosphate)
- 110988-86-8(2'-Deoxy-2',2'-difluorocytidine 5'-triphosphate triethylammonium salt -)
- 1545131-81-4(3-(aminomethyl)-3-(3-chloro-2-fluorophenyl)cyclobutan-1-ol)
- 2097862-42-3(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 2171596-98-6(2-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-ethylbutanoic acid)
- 1805338-85-5(3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile)
- 83303-19-9(2,3,6-Trimethylcyclohexan-1-amine)
- 1804849-18-0(Methyl 3-bromomethyl-6-cyano-2-(trifluoromethoxy)benzoate)
- 2031260-40-7(1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride)
- 2228171-31-9({1-(4-bromo-2-methoxyphenyl)methylcyclopropyl}methanamine)




